N-benzyl-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-amine
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Overview
Description
N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a benzyl group, a chlorophenyl group, and a difluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-chlorobenzylamine with a difluoromethylated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-chloroaniline
- N-Benzyl-4-chlorobenzamide
Uniqueness
N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C18H14ClF2N3 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H14ClF2N3/c19-14-8-6-13(7-9-14)15-10-16(17(20)21)24-18(23-15)22-11-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,22,23,24) |
InChI Key |
XSMMUZNBZOOEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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